Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(3-aminophenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-aminophenyl substituent at the 2-position of the piperidine ring. This structure serves as a critical intermediate in medicinal chemistry, particularly for developing receptor modulators and kinase inhibitors.
Properties
IUPAC Name |
tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-5-4-9-14(18)12-7-6-8-13(17)11-12/h6-8,11,14H,4-5,9-10,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRTXXSKMLRQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190176 | |
| Record name | 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908334-27-0 | |
| Record name | 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908334-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(3-aminophenyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 3-aminophenylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase yield. The use of solvents such as dimethylformamide (DMF) and water in a specific volume ratio can enhance the solubility of the reactants and improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
- Drug Development : Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate serves as an intermediate in synthesizing pharmaceuticals targeting various diseases, notably cancer and neurological disorders. Its structural properties allow it to interact with biological targets effectively.
- PARP Inhibition : The compound has been identified as an impurity of Niraparib, a drug used in cancer therapy. It functions by inhibiting the PARP enzyme, which plays a crucial role in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage in cancer cells, making it a promising agent for enhancing the efficacy of cancer treatments.
Organic Synthesis
- Intermediate for Complex Molecules : In organic synthesis, this compound is utilized to create complex organic molecules due to its versatile reactivity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Functional Group Variations
The following table summarizes key structural analogs, their properties, and applications:
Key Observations:
- Positional Isomerism: The 2-, 3-, and 4-substituted aminophenyl isomers exhibit distinct steric and electronic profiles. For example, the 4-(3-aminophenyl) isomer () has a higher predicted boiling point (413.2°C) compared to brominated analogs (397.8°C, ), likely due to stronger hydrogen bonding from the amino group .
- Functional Group Impact: Brominated derivatives (e.g., 3-bromophenyl in ) are less polar than aminophenyl analogs, influencing their solubility and reactivity in cross-coupling reactions .
Physicochemical Properties
- Aminophenyl Derivatives: The 3-aminophenyl group enhances polarity, increasing boiling points and solubility in polar solvents compared to non-polar substituents (e.g., trifluoromethylphenoxyethyl in ) .
- Density Trends: Brominated analogs (1.283 g/cm³, ) are denser than aminophenyl derivatives (1.1 g/cm³, ), reflecting differences in atomic composition .
Biological Activity
Tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine Ring : A six-membered saturated nitrogen-containing ring.
- Amino Group : Positioned at the ortho position relative to the carboxylate group, enhancing its biological interactions.
- Tert-butyl Group : Provides steric bulk, influencing the compound's binding properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding and other interactions that can modulate the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways crucial for cellular responses.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have reported a reduction in pro-inflammatory cytokines in models of acute inflammation.
Table 2: Anti-inflammatory Activity
| Model | Cytokine Reduction (%) | Concentration (µM) |
|---|---|---|
| LPS-stimulated Macrophages | IL-6: 40% | 20 |
| Carrageenan-induced Paw Edema | TNF-α: 30% | 50 |
Case Studies
-
Case Study on Cancer Cell Lines :
A study conducted on MCF-7 and A549 cell lines revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and annexin V staining. -
Inflammation Model :
In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling compared to control groups, suggesting its utility in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What methods are recommended for optimizing the synthesis of tert-butyl 2-(3-aminophenyl)piperidine-1-carboxylate to improve yield and purity?
- Methodological Answer: Synthesis optimization typically involves multi-step protocols with catalysts (e.g., triethylamine) and solvents (e.g., dichloromethane) under controlled temperatures (0–20°C). Reaction monitoring via TLC or HPLC ensures intermediate stability, while column chromatography or recrystallization enhances purity. Adjusting stoichiometry and solvent polarity can mitigate side reactions. For example, tert-butyl carbamate derivatives often require protective group strategies to preserve amine functionality during coupling steps .
Q. Given limited toxicity data, what precautions should researchers take when handling this compound?
- Methodological Answer: Standard laboratory safety protocols include using PPE (gloves, goggles, lab coats), working in a fume hood, and avoiding inhalation or skin contact. Due to incomplete toxicological characterization (common in early-stage research compounds), implement hazard assessments via read-across methods using structurally similar molecules. Emergency procedures should align with GHS guidelines, including immediate medical consultation for exposure .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR (¹H/¹³C): Assign proton and carbon environments to verify substituent positions on the piperidine and aryl rings.
- IR Spectroscopy: Identify functional groups (e.g., carbonyl stretches ~1700 cm⁻¹ for the carbamate).
- X-ray Crystallography (SHELX): Resolve 3D molecular geometry and confirm stereochemistry. Refinement software like SHELXL ensures high precision in bond lengths and angles .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involved in the formation of this compound?
- Methodological Answer: Mechanistic studies may employ:
- Kinetic Analysis: Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps.
- Isotopic Labeling: Track atom migration (e.g., ¹⁵N-labeled amines) to elucidate intermediates.
- Computational Modeling: Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps like carbamate formation .
Q. How should discrepancies in spectroscopic data between synthesis batches be addressed?
- Methodological Answer: Systematic troubleshooting steps include:
- Batch Comparison: Analyze impurities via LC-MS or GC-MS to identify byproducts.
- Crystallographic Validation: Resolve structural ambiguities using single-crystal X-ray diffraction.
- Replication: Repeat reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing variability .
Q. In the absence of comprehensive toxicological data, what strategies can assess the compound's safety profile?
- Methodological Answer: Prioritize tiered testing:
- In Vitro Assays: Use cell viability (MTT) and Ames tests for mutagenicity screening.
- Zebrafish Embryo Models: Evaluate acute toxicity and developmental effects.
- Read-Across Analysis: Leverage existing data on structurally analogous piperidine derivatives (e.g., tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate) to infer hazards .
Q. What methodologies are used to evaluate the compound's potential as a pharmacophore in drug discovery?
- Methodological Answer: Key approaches include:
- Molecular Docking: Screen against target proteins (e.g., kinases, GPCRs) to predict binding affinity.
- ADME Profiling: Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 models).
- In Vivo Efficacy: Test in disease models (e.g., rodent neuropathic pain assays) after confirming in vitro activity. Structural analogs have shown promise in modulating neurotransmitter pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
